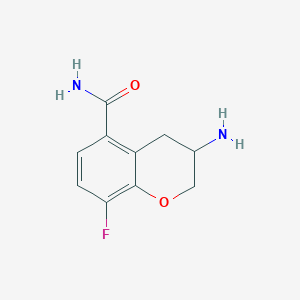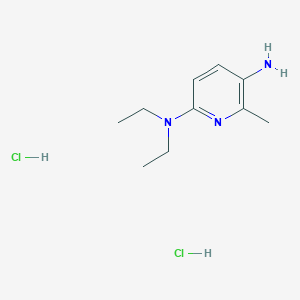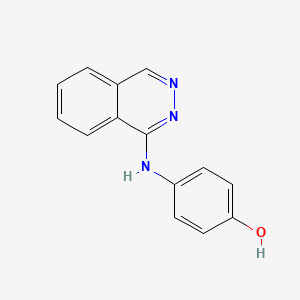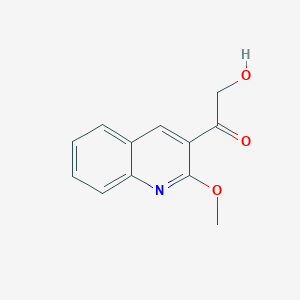
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the condensation of 2-methoxyquinoline with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into quinoline-3-ylmethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylmethanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparación Con Compuestos Similares
Quinoline: A parent compound with a similar structure but lacking the hydroxy and methoxy groups.
2-Methoxyquinoline: Similar but without the ethanone group.
Quinoline-3-carboxylic acid: An oxidized derivative of quinoline.
Uniqueness: 2-hydroxy-1-(2-methoxyquinolin-3-yl)ethan-1-one is unique due to the presence of both hydroxy and methoxy groups, which can influence its reactivity and bioactivity. These functional groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
2-hydroxy-1-(2-methoxyquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO3/c1-16-12-9(11(15)7-14)6-8-4-2-3-5-10(8)13-12/h2-6,14H,7H2,1H3 |
Clave InChI |
QPNNOMCXIILFHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=CC=CC=C2C=C1C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


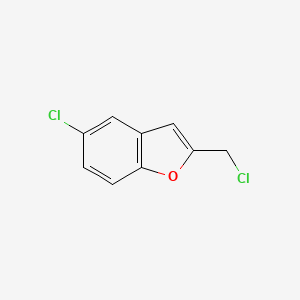
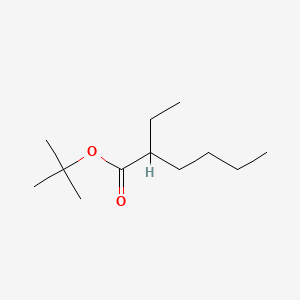
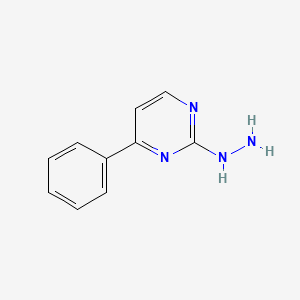
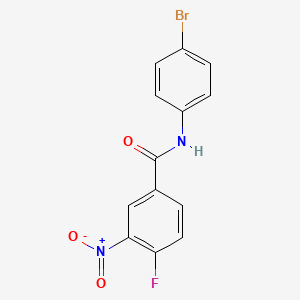
![1(3H)-Isobenzofuranone, 6-nitro-3-[(4-nitrophenyl)methylene]-](/img/structure/B8712195.png)
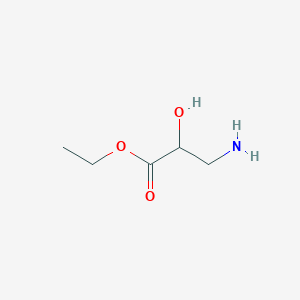
![4-[[2-(methylaminomethyl)indol-1-yl]methyl]phenol](/img/structure/B8712209.png)
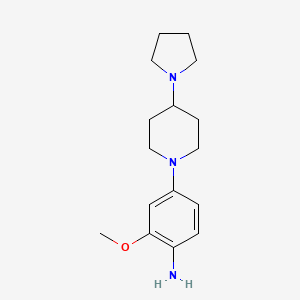
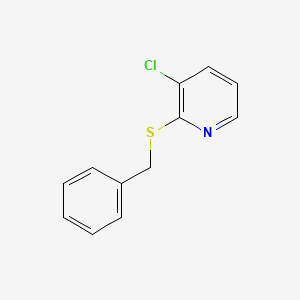
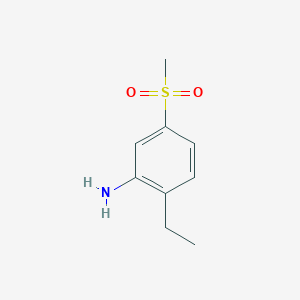
![3-Formyl-N-{[4-(trifluoromethoxy)phenyl]methyl}benzamide](/img/structure/B8712243.png)
